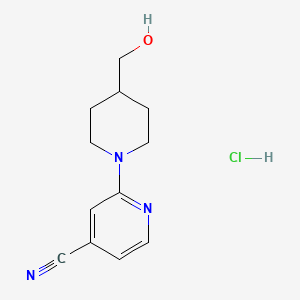

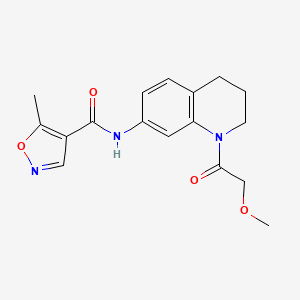

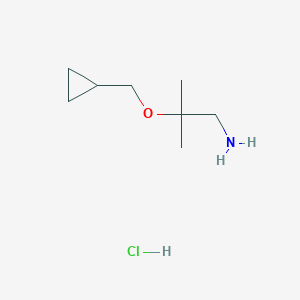

![molecular formula C8H7ClN2O B2674188 (6-Chlorobenzo[d]isoxazol-3-yl)methanamine CAS No. 1314932-51-8](/img/structure/B2674188.png)

(6-Chlorobenzo[d]isoxazol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine: A Bicyclic Diamino Scaffold

A study by Bucci et al. (2018) in "The Journal of Organic Chemistry" designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative, to stabilize parallel turn conformations in short peptide sequences. This scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating potential applications in peptide-based research and development (Bucci et al., 2018).

Synthesis and Spectral Characterization

Eryılmaz et al. (2016) in the "Journal of Molecular Structure" conducted a study on 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole. They performed a detailed spectral analysis, including FT-IR, NMR, and UV-Vis, and explored quantum chemical calculations. This research is significant for understanding the structural and electronic properties of such compounds (Eryılmaz et al., 2016).

Luminescence Analysis in Pharmaceuticals

Strojny and de Silva (1975) investigated the luminescence properties of various anti-inflammatory agents, including a compound structurally related to (6-Chlorobenzo[d]isoxazol-3-yl)methanamine. This study in "Journal of Chromatographic Science" highlights the potential of such compounds in developing sensitive detection methods for pharmaceuticals in biological samples (Strojny & de Silva, 1975).

Structural and Photophysical Properties of Lanthanide Complexes

Piguet et al. (1993) explored lanthanide complexes with planar aromatic tridentate nitrogen ligands, which are relevant to the structural domain of this compound. Published in "Inorganic Chemistry," this research contributes to the understanding of luminescence and coordination chemistry, potentially impacting the development of new materials and sensors (Piguet et al., 1993).

Antiviral Activity of Related Compounds

Chen et al. (2010) in "Molecules" synthesized derivatives of a related compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, and evaluated their anti-tobacco mosaic virus activity. This indicates the potential of such compounds in the development of new antiviral agents (Chen et al., 2010).

Catalysts for Methanation Processes

Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, closely related to the structural features of this compound. Their study, published in "Polyhedron," explored these complexes as functional models for methane monooxygenases, emphasizing their role in catalysis and potential applications in industrial processes (Sankaralingam & Palaniandavar, 2014).

Methanation of CO2 on Ru/Al2O3 and Ni/Al2O3 Catalysts

Garbarino et al. (2015) studied the methanation of carbon dioxide over Ru/Al2O3 and Ni/Al2O3 catalysts, related to the application area of this compound. Published in "International Journal of Hydrogen Energy," their research contributes to the understanding of catalysts for environmental applications, particularly in carbon dioxide conversion processes (Garbarino et al., 2015).

Novel Synthesis of Imidazopyrazines

Galli et al. (2019) reported a novel methodology for synthesizing substituted imidazopyrazines, which shares structural similarities with this compound. Their research in "Molecules" contributes to the field of organic synthesis, showcasing innovative approaches to creating biologically relevant heterocycles (Galli et al., 2019).

Antimicrobial Evaluation of Benzotriazolyl Derivatives

Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. Published in the "International Journal of Chemical Sciences," this study highlights the potential antimicrobial applications of compounds structurally related to this compound (Visagaperumal et al., 2010).

Propriétés

IUPAC Name |

(6-chloro-1,2-benzoxazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDGWKZXKUPOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)ON=C2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

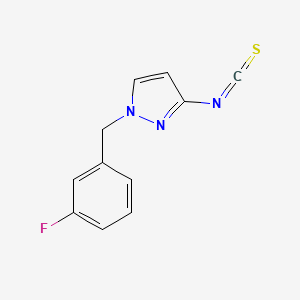

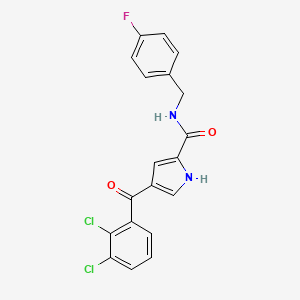

![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)

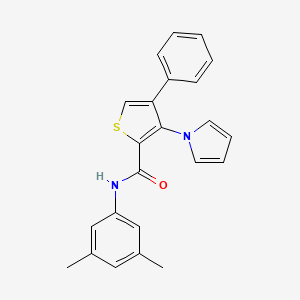

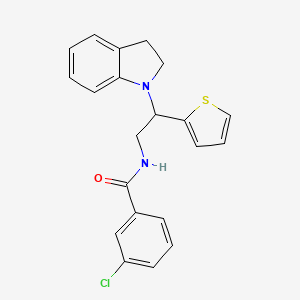

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)

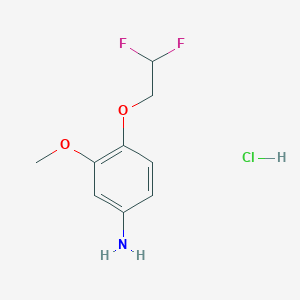

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)

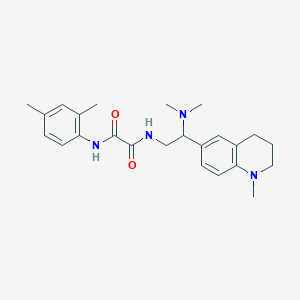

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)